molecular formula CH2Si2 B160522 Silane, methylenebis- CAS No. 1759-88-2

Silane, methylenebis-

Cat. No.: B160522
CAS No.: 1759-88-2
M. Wt: 70.2 g/mol
InChI Key: CTHPKEVMAKKDMX-UHFFFAOYSA-N
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Description

Silane, methylenebis- (also known as bis(trimethylsilyl)methane) is an organosilicon compound with the chemical formula C7H20Si2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a methylene group (CH2) flanked by two trimethylsilyl groups (Si(CH3)3), making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, methylenebis- can be synthesized through several methods. One common method involves the reaction of chloromethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds as follows:

ClCH2Si(CH3)3+NaHCH2(Si(CH3)3)2+NaCl\text{ClCH}_2\text{Si(CH}_3\text{)}_3 + \text{NaH} \rightarrow \text{CH}_2\text{(Si(CH}_3\text{)}_3)_2 + \text{NaCl} ClCH2​Si(CH3​)3​+NaH→CH2​(Si(CH3​)3​)2​+NaCl

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of silane, methylenebis- often involves large-scale reactions using similar synthetic routes. The process typically includes purification steps such as distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Silane, methylenebis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silane, methylenebis- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of silane, methylenebis- involves its ability to form strong bonds with both organic and inorganic substrates. The trimethylsilyl groups can interact with various molecular targets, facilitating reactions such as hydrosilylation and cross-coupling. These interactions are crucial in modifying surfaces and creating new materials .

Comparison with Similar Compounds

    Silane (SiH4): A simple silicon hydride used as a precursor to elemental silicon.

    Trimethylsilyl chloride (Si(CH3)3Cl): Used in the synthesis of organosilicon compounds.

    Dimethylsilanediol (Si(CH3)2(OH)2): Used in the production of silicone polymers

Uniqueness: Silane, methylenebis- is unique due to its dual trimethylsilyl groups, which provide stability and reactivity. This makes it particularly useful in applications requiring robust silicon-carbon bonds and surface modifications .

Properties

InChI

InChI=1S/CH2Si2/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPKEVMAKKDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si])[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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